Product packaging for Dibenzyl N,N-dimethylphosphoramidite(Cat. No.:CAS No. 164654-49-3)

Dibenzyl N,N-dimethylphosphoramidite

Cat. No.: B067303
CAS No.: 164654-49-3
M. Wt: 289.31 g/mol
InChI Key: GDEJGFHRPXLQNN-UHFFFAOYSA-N
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Description

Dibenzyl N,N-dimethylphosphoramidite is a highly valuable phosphitylating agent predominantly employed in the synthesis of nucleoside phosphoramidites, which are critical building blocks for automated oligonucleotide synthesis. Its primary research value lies in its application for the introduction of the phosphite triester moiety, a key step in the construction of DNA and RNA analogs. The mechanism of action involves the nucleophilic displacement of the dimethylamino group by a hydroxyl group on a protected nucleoside, resulting in the formation of a phosphoramidite linkage. The dibenzyl protection strategy is particularly advantageous as it can be cleanly removed under neutral conditions via hydrogenolysis, minimizing side reactions and protecting base-labile modifications on the nucleoside. This makes it an indispensable reagent for the preparation of sophisticated, modified oligonucleotides used in applications such as antisense therapy research, siRNA development, PCR primers, and molecular probes. Its robust reactivity and the orthogonal nature of its protecting groups provide synthetic chemists with a powerful tool for the precise and efficient assembly of complex nucleic acid architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20NO2P B067303 Dibenzyl N,N-dimethylphosphoramidite CAS No. 164654-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJGFHRPXLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352987
Record name Dibenzyl N,N-dimethylphosphoramidite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164654-49-3
Record name Dibenzyl N,N-dimethylphosphoramidite
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URL https://comptox.epa.gov/dashboard/DTXSID70352987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl N,N-dimethylphosphoramidite
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Mechanistic Investigations of Reactions Involving Dibenzyl N,n Dimethylphosphoramidite

Phosphitylation Reaction Mechanisms with Hydroxyl-Containing Substrates

The general phosphitylation reaction can be summarized as follows: (BnO)₂P-N(CH₃)₂ + R-OH → (BnO)₂P-OR + HN(CH₃)₂ (where Bn is benzyl (B1604629) and R is an alkyl or other organic group)

Role of Activators (e.g., 1H-Tetrazole, 4,5-Dicyanoimidazole) in Phosphitylation

Activators are essential for the phosphitylation reaction to occur at a practical rate. psu.edu Weakly acidic azoles like 1H-Tetrazole and 4,5-Dicyanoimidazole (DCI) are commonly employed for this purpose. glenresearch.comoup.comresearchgate.net These activators perform a dual function: they act as both an acid and a nucleophilic catalyst. psu.edunih.gov

The activation mechanism proceeds in two main steps:

Protonation: The activator, being a weak acid, protonates the nitrogen atom of the dimethylamino group of the Dibenzyl N,N-dimethylphosphoramidite. glenresearch.comglenresearch.com This protonation converts the dimethylamino group into a much better leaving group (dimethylamine). psu.edu

Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide or dicyanoimidazolide) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated dimethylamino group. glenresearch.comoup.com This forms a highly reactive trivalent phosphorus intermediate. psu.eduglenresearch.com

Studies have shown that the nature of the activator significantly influences the reaction rate. oup.comglenresearch.com More acidic activators can accelerate the initial protonation step. glenresearch.com However, activators that are too acidic can cause undesirable side reactions, such as the removal of acid-labile protecting groups in oligonucleotide synthesis. oup.comglenresearch.com The nucleophilicity of the activator's conjugate base is also critical for the efficient formation of the reactive intermediate. oup.comoup.com

DCI, for instance, has been shown to be a more effective activator than 1H-Tetrazole in many cases. oup.comnih.govresearchgate.net It is less acidic but more nucleophilic, leading to faster coupling times and higher yields, especially with sterically hindered substrates. oup.comoup.com Furthermore, DCI boasts significantly higher solubility in acetonitrile (B52724), the common solvent for these reactions, allowing for higher effective concentrations. oup.comoup.com

ActivatorpKaKey Characteristics
1H-Tetrazole ~4.9Standard, widely used activator. Acts as both proton donor and nucleophilic catalyst. psu.eduglenresearch.comnih.gov Limited solubility in acetonitrile. glenresearch.com
4,5-Dicyanoimidazole (DCI) ~5.2Less acidic but more nucleophilic than 1H-Tetrazole. oup.comoup.com Leads to faster reaction rates. oup.comnih.gov Highly soluble in acetonitrile. oup.comoup.com

Formation and Reactivity of Trivalent Phosphorus Intermediates

The reaction between the protonated this compound and the activator generates a highly reactive trivalent phosphorus intermediate. psu.eduoup.com When 1H-Tetrazole is used, this intermediate is a phosphoro-tetrazolide, specifically dibenzyl tetrazol-1-ylphosphane. psu.edunih.govglenresearch.com If DCI is the activator, the intermediate is a dibenzyl (4,5-dicyano-1H-imidazol-1-yl)phosphane. oup.com

Once formed, the activated intermediate rapidly reacts with the hydroxyl-containing substrate. The hydroxyl group performs a nucleophilic attack on the trivalent phosphorus center, displacing the activator's conjugate base and forming the desired phosphite (B83602) triester product. psu.eduoup.com The activator (e.g., 1H-Tetrazole) is regenerated in this step, allowing it to participate in further activation cycles. The high reactivity of these intermediates ensures that the coupling reaction is rapid and efficient. glenresearch.com

Oxidation Pathways of Dibenzyl Phosphite Triesters

The dibenzyl phosphite triester formed during the phosphitylation step contains a trivalent phosphorus (P(III)) atom. trilinkbiotech.com These P(III) compounds are relatively unstable, particularly to acidic conditions, and must be converted to a more stable pentavalent phosphorus (P(V)) species. biotage.comatdbio.comumich.edu This conversion is an oxidation reaction, which is a critical step in procedures like oligonucleotide synthesis to stabilize the newly formed internucleotide linkage. trilinkbiotech.comumich.edu

**3.2.1. Oxidation with Hydrogen Peroxide (H₂O₂) **

Hydrogen peroxide (H₂O₂) can be used as an effective oxidizing agent to convert dibenzyl phosphite triesters to the corresponding dibenzyl phosphate (B84403) triesters. researchgate.netorganic-chemistry.org This method is considered a "green" alternative to traditional iodine-based oxidants. researchgate.net The oxidation can be carried out in neutral aqueous acetonitrile. researchgate.net Studies have shown that the UV/H₂O₂ process can effectively oxidize phosphites to phosphates. nih.gov While neither UV light nor H₂O₂ alone is particularly effective, their combination generates highly reactive hydroxyl radicals that facilitate the oxidation. nih.gov The mechanism likely involves the nucleophilic attack of the peroxide on the phosphorus atom of the phosphite triester. google.com

Oxidation with meta-Chloroperbenzoic Acid (m-CPBA)

meta-Chloroperbenzoic acid (m-CPBA) is a powerful and versatile oxidizing agent widely used in organic synthesis. chemicalbook.comwikipedia.orgorganic-chemistry.org It can efficiently oxidize phosphite triesters to their corresponding phosphate triesters. researchgate.net The reaction involves the transfer of an oxygen atom from the peroxy acid to the trivalent phosphorus atom. chemicalbook.com

The mechanism of oxidation by m-CPBA is often described as a concerted process, sometimes referred to as a "butterfly mechanism" in the context of alkene epoxidation. masterorganicchemistry.com In the case of phosphite oxidation, the lone pair of electrons on the phosphorus atom attacks the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the O-O bond of the m-CPBA cleaves, and the proton from the peroxy acid is transferred to the carbonyl oxygen, leading to the formation of the P=O bond in the phosphate triester and the byproduct, meta-chlorobenzoic acid. masterorganicchemistry.com

OxidantTypical ConditionsByproducts
Hydrogen Peroxide (H₂O₂) Neutral aqueous acetonitrile researchgate.netWater
meta-Chloroperbenzoic Acid (m-CPBA) Dichloromethane or other aprotic solvents masterorganicchemistry.commeta-Chlorobenzoic acid masterorganicchemistry.com

Mechanistic Aspects of P(III) to P(V) Oxidation

The oxidation of a trivalent phosphite triester to a pentavalent phosphate triester is a fundamental transformation in organophosphorus chemistry. trilinkbiotech.comnih.gov The P(III) atom in a phosphite has a non-bonding lone pair of electrons, which makes it susceptible to attack by electrophilic oxidizing agents. youtube.com

The general mechanism involves the addition of an oxygen atom to this lone pair, forming a new phosphoryl (P=O) double bond. umich.edu This changes the geometry at the phosphorus center from trigonal pyramidal (in the P(III) phosphite) to tetrahedral (in the P(V) phosphate). The reaction is typically rapid and quantitative. trilinkbiotech.com This step is crucial as the resulting P(V) phosphate triester is significantly more stable to the chemical conditions used in subsequent synthetic steps, particularly the acidic conditions required for deprotection in oligonucleotide synthesis. biotage.comatdbio.com The reliability and high efficiency of this P(III) to P(V) oxidation are key to the success of the phosphoramidite (B1245037) approach in chemical synthesis. chemrxiv.org

Deprotection Strategies and Mechanisms for Benzyl Protecting Groups

The benzyl groups protecting the phosphite moiety of this compound are crucial for its stability and proper reactivity during synthesis. However, their efficient and selective removal is a critical step to unmask the phosphodiester or related phosphorus functional group. Two primary strategies for this deprotection are catalytic hydrogenation and silyl (B83357) halide-mediated cleavage.

Catalytic hydrogenation is a widely employed method for the cleavage of benzyl ethers and esters, a process known as hydrogenolysis. nih.gov For substrates like this compound, this reaction is typically carried out using a heterogeneous catalyst, most commonly palladium supported on activated carbon (Pd/C), in the presence of a hydrogen source.

The generally accepted mechanism for hydrogenolysis on a palladium surface involves several key steps:

Adsorption: Both molecular hydrogen (H₂) and the benzyl phosphate substrate adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.

C-O Bond Cleavage: The C-O bond of the benzyl group is activated by the catalyst and subsequently cleaved. This is often the rate-determining step.

Product Formation: The resulting phosphate moiety and toluene (B28343) are formed.

Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This process can be performed using hydrogen gas, often under pressure (e.g., 40-50 psi), or through catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule in solution, such as formic acid, ammonium (B1175870) formate, or triethylsilane. chemicalforums.comresearchgate.net The CTH method can offer milder reaction conditions. For instance, the in situ generation of molecular hydrogen from triethylsilane and Pd/C allows for rapid and efficient debenzylation under neutral conditions.

The efficiency of the hydrogenolysis can be influenced by several factors, including the choice of solvent and the specific catalyst. Protic solvents like ethanol (B145695) or the addition of small amounts of acid can sometimes accelerate the rate of debenzylation of phosphate esters. chemicalforums.com For substrates prone to incomplete deprotection, more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) may be employed to ensure full removal of both benzyl groups. chemicalforums.com

Table 1: Conditions for Catalytic Hydrogenation of Benzyl-Protected Phosphorus Compounds
Catalyst SystemHydrogen SourceSolventKey FeaturesReference
10% Pd/CH₂ (gas, 40-50 psi)Ethanol, Ethyl AcetateStandard conditions; protic solvents can influence rate. chemicalforums.com
Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas, balloon)EthanolHighly active; effective for complete debenzylation of diesters. chemicalforums.com
Pd/CTriethylsilane (TES)Methanol or ChloroformCatalytic Transfer Hydrogenation (CTH); mild, neutral conditions.
Pd/CPotassium FormateWaterCTH; selective for aldehydes over ketones, but applicable to debenzylation. researchgate.net

An alternative, highly chemoselective method for cleaving benzyl groups from phosphate esters involves the use of silyl halides, most notably bromotrimethylsilane (B50905) (TMSBr). researchgate.net This reagent is particularly effective for the debenzylation of dibenzyl arylphosphate esters to yield the corresponding phosphoric acids. researchgate.net The reaction proceeds under mild, non-reductive conditions, making it compatible with sensitive functional groups that might not tolerate catalytic hydrogenation.

The mechanism of TMSBr-mediated debenzylation is believed to proceed through two main steps:

Silylation of the Phosphate Oxygen: The reaction is initiated by the nucleophilic attack of one of the phosphate ester's oxygen atoms on the silicon atom of TMSBr. This step is facilitated by the high affinity of silicon for oxygen.

SN2 Attack by Bromide: The bromide ion, now a good nucleophile, attacks the benzylic carbon in an SN2 fashion, cleaving the C-O bond. This releases benzyl bromide as a byproduct and forms a trimethylsilyl (B98337) phosphate ester intermediate.

Hydrolysis: The resulting silyl ester is highly labile and is readily hydrolyzed upon workup with a mild aqueous or alcoholic solution (e.g., methanol) to yield the final phosphoric acid. researchgate.net

This method offers excellent selectivity for P-O-benzyl bonds over many other functional groups, including some other types of protecting groups. researchgate.net

Table 2: Silyl Halide-Mediated Deprotection of Benzyl Phosphates
ReagentSolventTemperatureKey FeaturesReference
TMSBrDichloromethane (DCM) or Chloroform (CHCl₃)Room Temperature to 30°CHighly selective for P-O-benzyl cleavage; mild conditions. researchgate.net
TMSBr / PyridineNot specifiedNot specifiedUsed for cleavage of ethyl esters, followed by hydrolysis. researchgate.net
TMSCl / NaIAcetonitrileNot specifiedIn situ generation of TMSI for dealkylation. researchgate.net

Catalytic hydrogenation is highly efficient but can be less selective. Functional groups such as alkenes, alkynes, nitro groups, and some other protecting groups (e.g., Cbz) are also susceptible to reduction under standard hydrogenation conditions. organic-chemistry.org However, selectivity can be engineered. The use of catalyst poisons, such as diphenylsulfide, can deactivate the catalyst towards the hydrogenolysis of certain groups (like N-Cbz) while allowing the reduction of olefins to proceed. organic-chemistry.org This allows for a degree of "tuning" of the catalyst's reactivity.

TMSBr deprotection , conversely, is known for its high chemoselectivity. It specifically targets the P-O-alkyl (especially benzyl) bond and does not affect a wide array of other functional groups, including those sensitive to reduction. researchgate.net This makes it an ideal choice for complex molecules where preserving other functionalities is paramount. The reaction is typically clean and proceeds in high yield under mild conditions. However, the reagents are moisture-sensitive and require anhydrous conditions.

Table 3: Comparison of Deprotection Methods for Benzyl Groups on Phosphates
FeatureCatalytic Hydrogenation (Pd/C)Silyl Halide Cleavage (TMSBr)
Mechanism Reductive cleavage (Hydrogenolysis)Silylation followed by SN2 attack
Selectivity Lower; can reduce alkenes, alkynes, nitro groups, etc. Can be modified with catalyst poisons.High; specific for P-O-benzyl bonds, tolerates most other functional groups.
Conditions H₂ gas (often under pressure) or transfer hydrogenation; neutral pH.Anhydrous, mild (room temp); requires aqueous/alcoholic workup.
Advantages High efficiency; catalyst is recyclable; common and well-established method.Excellent chemoselectivity; mild conditions; avoids use of H₂ gas.
Disadvantages Potential for over-reduction of other groups; catalyst can sometimes be pyrophoric.Reagents are moisture-sensitive; produces stoichiometric benzyl bromide byproduct.

Intramolecular Reactions and Side Pathways

When this compound is used to phosphitylate a molecule that also contains an azide (B81097) group, unique intramolecular pathways become accessible, primarily through the Staudinger reaction.

The Staudinger reaction involves the reaction of a trivalent phosphorus compound (like a phosphite or phosphine) with an organic azide to form an iminophosphorane (or aza-ylide). wikipedia.org If the phosphite and azide moieties are present within the same molecule, an intramolecular reaction can occur. When combined with an internal electrophilic trap, this leads to the Staudinger ligation, a powerful tool for forming amide bonds. ysu.amsigmaaldrich.com

In the context of a molecule bearing both a phosphite group derived from this compound and a tethered azide, the following intramolecular cascade can lead to the formation of a cyclic phosphoramidate (B1195095):

Intramolecular Nucleophilic Attack: The phosphorus(III) center of the phosphite attacks the terminal nitrogen of the covalently linked azide group.

Phosphazide (B1677712) Formation: This initial attack forms a transient, cyclic phosphazide intermediate.

Dinitrogen Extrusion: The cyclic phosphazide rapidly loses a molecule of dinitrogen (N₂) to form a cyclic iminophosphorane (aza-ylide).

Hydrolysis/Rearrangement: The resulting iminophosphorane is a reactive intermediate. In the presence of water, it can be hydrolyzed to form a cyclic phosphoramidate, where the nitrogen from the original azide is now directly bonded to the phosphorus atom, which is oxidized to phosphorus(V).

This intramolecular cyclization is a key feature of the "traceless" Staudinger ligation, where the phosphite facilitates the transformation without being incorporated into the final amide product, instead forming a phosphine (B1218219) oxide or, in this case, a cyclic phosphoramidate. raineslab.com

The reaction between a phosphite and an azide proceeds through a distinct, albeit often short-lived, phosphazide intermediate. ysu.amnih.gov This species contains a P-N=N=N linkage.

Formation: The phosphazide is formed by the nucleophilic addition of the phosphite to the terminal nitrogen of the azide. wikipedia.org Mechanistic studies have shown that this initial bimolecular reaction can be the rate-determining step, particularly with alkyl azides. ysu.am

Characterization: Due to their instability, phosphazide intermediates are typically not isolated. However, their presence can be confirmed spectroscopically, most notably using ³¹P NMR. The phosphorus atom in the phosphazide intermediate exhibits a characteristic chemical shift that is distinct from both the starting phosphite and the final iminophosphorane or phosphoramidate product. tandfonline.com In some cases, where the intermediate is stabilized by specific electronic or steric factors, it can be detected at low temperatures. nih.gov

Following its formation, the phosphazide intermediate undergoes intramolecular rearrangement, typically via a four-membered ring transition state, to expel N₂ gas and form the corresponding iminophosphorane. ysu.am The characterization of these transient species is crucial for a complete mechanistic understanding of the Staudinger reaction and its variants.

Table 4: ³¹P NMR Chemical Shifts of Species in Staudinger-type Reactions
Phosphorus SpeciesTypical ³¹P NMR Chemical Shift Range (ppm)Key CharacteristicsReference
Trialkyl Phosphite (Starting Material)~ +140P(III) starting material. rsc.org
Phosphazide (Intermediate)Variable, often between +10 and -15Transient P(V) intermediate with P-N=N=N linkage. tandfonline.com
Iminophosphorane (Aza-ylide)Variable, can be broadP(V) intermediate with P=N bond. rsc.org
Phosphoramidate (Final Product)~ +5 to +15Stable P(V) final product after hydrolysis/rearrangement. rsc.org

Influence of Substrate Structure and Reaction Conditions on Reaction Outcomes

The reactivity and outcome of reactions involving phosphoramidites, including this compound, are profoundly influenced by the structure of the substrates and the specific conditions under which the reaction is performed. Research into phosphoramidite chemistry, particularly in the context of oligonucleotide synthesis, has elucidated several key factors that govern the efficiency and selectivity of the phosphitylation reaction.

The structure of the phosphoramidite itself is a critical determinant of its reactivity. The nature of both the amino and the ester substituents on the phosphorus atom significantly modulates the rate of reaction. Studies have shown a clear trend in reactivity based on the steric and electronic properties of the dialkylamino group. For instance, a comparison of different N-substituents reveals a reactivity order where less sterically hindered amines lead to faster reactions. nih.govnih.gov Similarly, the alkoxy group plays a crucial role, with electron-withdrawing groups generally decreasing the reaction rate. nih.govnih.gov While specific kinetic data for this compound is not extensively detailed in comparative studies, it has been demonstrated to be a highly effective phosphitylating agent. It provides high yields in the formation of dibenzyl phosphoramidates with various C-terminal protected amino acids such as leucine, phenylalanine, glutamic acid, and proline. researchgate.net This suggests a favorable combination of steric and electronic properties for these types of transformations.

Reaction conditions, including the choice of activator, solvent, and concentration of reactants, are paramount. The activation of the phosphoramidite is typically achieved using a weak acid, with 1H-tetrazole and its derivatives being common choices. researchgate.netresearchgate.net The mechanism is understood to involve both acid and nucleophilic catalysis. nih.govnih.gov The activator protonates the nitrogen of the phosphoramidite, making it a better leaving group, and the conjugate base of the activator can act as a nucleophilic catalyst. researchgate.net The concentration of the alcohol substrate can also have a non-linear effect on the reaction rate. At low concentrations, the rate is dependent on the alcohol, but at higher concentrations, it can become independent, indicating a shift in the rate-determining step from the alcoholysis step to the initial activation of the phosphoramidite. researchgate.net Furthermore, the formation of dialkylammonium tetrazolide salts as a by-product can inhibit the reaction, which has practical implications for large-scale synthesis. nih.govnih.gov

FactorInfluence on Reaction OutcomeResearch Findings
Phosphoramidite Structure
N,N-dialkylamino GroupSteric hindrance affects reactivity.Reactivity order: N,N-dimethyl > N,N-diethyl > N,N-diisopropyl. Less hindered amines generally react faster. nih.govnih.govresearchgate.net
O-Alkyl/Aryl GroupElectronic properties modulate reaction rate.Electron-donating groups can increase reactivity, while electron-withdrawing groups decrease it. The benzyl group in this compound is effective for phosphorylation. nih.govnih.govresearchgate.net
Substrate (Alcohol)
Steric HindranceAccessibility of the hydroxyl group is key.Primary alcohols react faster than secondary, which are much faster than tertiary alcohols.
ConcentrationCan affect the rate-determining step.A non-linear dependence on alcohol concentration has been observed, suggesting a change in the rate-limiting step at high concentrations. researchgate.net
Reaction Conditions
ActivatorEssential for protonating the amino group.Weak acids like 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and benzimidazolium triflate are commonly used to promote the reaction. researchgate.net
SolventInfluences reaction rates and solubility.Acetonitrile is a common solvent for phosphoramidite coupling reactions. nih.govnih.gov
By-productsCan inhibit the reaction.Dialkylammonium salts formed during the reaction can act as inhibitors. nih.govnih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for gaining a deeper understanding of the complex reaction mechanisms involving phosphoramidites. udg.edu These theoretical approaches allow for the detailed exploration of potential energy surfaces, the characterization of transient species like intermediates and transition states, and the elucidation of the electronic factors that control reaction pathways and selectivity. researchgate.netudg.edu By modeling the reaction at a molecular level, computational studies complement experimental findings and can guide the rational design of more efficient reagents and catalysts. udg.edu

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways

Density Functional Theory (DFT) has become a central method in computational chemistry for investigating the electronic structure and reactivity of molecules. wikipedia.orgmdpi.com DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex organic reactions. mdpi.com

In the context of phosphoramidite chemistry, DFT calculations are employed to map out the entire reaction pathway. This involves calculating the energies of reactants, products, and all intervening intermediates and transition states. By comparing the energies of different possible pathways, researchers can determine the most likely mechanism. For example, DFT can be used to assess whether a reaction proceeds through a concerted, associative, or dissociative mechanism. researchgate.net These calculations can clarify the precise role of catalysts and activators, showing how they interact with the phosphoramidite to lower the activation energy of the reaction. The choice of functional (e.g., B3LYP, ωB97XD) and basis set is crucial for obtaining accurate results that correlate well with experimental observations. mdpi.comacs.org

Modeling of Intermediates and Transition States

A key strength of DFT and other quantum mechanical methods is the ability to calculate the structures and energies of short-lived intermediates and transition states, which are often impossible to observe directly through experimental techniques. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Computational modeling allows for the precise geometric characterization of these species. For a reaction involving this compound, DFT could be used to model the initial protonation by an activator, the formation of a highly reactive phosphonium (B103445) intermediate, and the subsequent nucleophilic attack by an alcohol. The transition state for this alcoholysis step can be located and its energy calculated, which corresponds to the activation barrier of the reaction. acs.org Comparing the activation barriers for different competing pathways (e.g., leading to different stereoisomers) can explain the observed selectivity of a reaction. acs.org For instance, in catalytic systems, DFT has been used to calculate the barriers for migratory insertion steps, revealing that subtle differences in transition state energies (e.g., TS1-exo vs. TS1-endo) can lead to a high preference for one product diastereomer over another. acs.org

SpeciesDescriptionInformation from Modeling
Reactant Complex The initial association of the phosphoramidite, alcohol, and activator.Geometry and binding energies.
Intermediate (e.g., Protonated Phosphoramidite) A transient, high-energy species formed during the reaction.Structure, stability, and bonding characteristics. Modeling can confirm the site of protonation.
Transition State (TS) The highest energy structure along the reaction pathway connecting an intermediate to the next.Precise geometry of bond formation/cleavage, activation energy (reaction barrier), and vibrational frequencies. acs.org
Product Complex The association of the newly formed phosphite triester and the displaced amine.Geometry and dissociation energies.

Phosphorylation Chemistry

The introduction of a phosphate group into organic molecules can dramatically alter their biological activity and chemical properties. This compound serves as a key phosphitylating agent in this context, enabling the formation of phosphite triesters which are subsequently oxidized to the corresponding stable phosphate triesters.

This compound is widely utilized for the efficient and clean phosphitylation of a diverse range of alcohols, including sterically hindered ones. nih.gov The general reaction involves the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole, followed by the nucleophilic attack of the alcohol. The resulting phosphite triester is then oxidized to the phosphate triester. This methodology has been successfully applied to the phosphorylation of essential biomolecules, including the amino acids serine, threonine, and tyrosine, which contain hydroxyl groups. glenresearch.comresearchgate.net This chemical phosphorylation provides a valuable alternative to enzymatic methods, offering flexibility in substrate scope and reaction conditions.

A general chemical phosphorylation method based on P(III) chemistry has been developed for the O-phosphorylation of serine, threonine, and tyrosine, as well as for serine-containing peptides. glenresearch.comresearchgate.net

Table 1: Examples of Biomolecules Phosphorylated Using this compound Analogs

Biomolecule SubstratePhosphorylating Agent AnalogActivatorOxidizing AgentReference
Protected Serine DerivativesDibenzyl N,N-diethylphosphoramidite1H-tetrazolemCPBA researchgate.net
Protected Serine-Containing PeptidesDibenzyl N,N-diethylphosphoramidite1H-tetrazolemCPBA researchgate.net
Resin-Bound Protected Serine PeptidesDibenzyl N,N-diethylphosphoramidite1H-tetrazolemCPBA researchgate.net
Serine, Threonine, TyrosineDibenzyl N,N-diisopropylphosphoramidite1H-tetrazolemCPBA glenresearch.com

The synthesis of phosphate monoesters is a primary application of dibenzyl N,N-dialkylphosphoramidites. Following the phosphitylation of an alcohol and subsequent oxidation, the resulting dibenzyl phosphate triester can be deprotected by catalytic hydrogenolysis to yield the final phosphate monoester. While dibenzyl N,N-diisopropylphosphoramidite is explicitly mentioned for reacting with a single alcohol molecule to form precursors to phosphate monoesters, the underlying chemistry is analogous for the dimethyl variant. tcichemicals.com

The synthesis of phosphate diesters, particularly unsymmetrical ones, can be achieved using related phosphorodiamidite chemistry. A phosphorodiamidite can react sequentially with two different alcohols. The first alcohol displaces one of the amino groups to form a phosphoramidite intermediate, which then reacts with a second alcohol to produce a phosphite triester. Subsequent oxidation and deprotection yield the desired phosphate diester. tcichemicals.com This stepwise approach allows for the controlled synthesis of complex phosphate diesters.

This compound has proven to be particularly effective in the synthesis of N-phosphoryl amino acids. researchgate.net This reaction proceeds via a phosphoramidite amine-exchange mechanism in the presence of an activator like 1H-tetrazole, followed by oxidation. researchgate.net High yields have been reported for the formation of dibenzyl phosphoramidates with various C-terminal protected amino acids. researchgate.net

Research has demonstrated the successful synthesis of N-phosphoryl derivatives of several amino acids using this reagent, highlighting its utility in generating building blocks for phosphopeptide synthesis and other biochemical studies. researchgate.net

Table 2: Synthesis of N-Phosphoryl Amino Acids with this compound

Amino Acid (C-terminal protected)ProductYieldReference
LeucineDibenzyl N-phosphoryl leucineHigh researchgate.net
PhenylalanineDibenzyl N-phosphoryl phenylalanineHigh researchgate.net
Glutamic AcidDibenzyl N-phosphoryl glutamic acidHigh researchgate.net
ProlineDibenzyl N-phosphoryl prolineHigh researchgate.net

The selective phosphorylation of one hydroxyl group in the presence of others is a significant challenge in the synthesis of complex molecules like carbohydrates and inositols. While specific examples detailing the use of this compound for regioselective phosphorylation are not abundant in the reviewed literature, the principle has been demonstrated with closely related reagents. For instance, a cyclic xylylene N,N-diethylphosphoramidite showed superior regioselectivity compared to its acyclic dibenzyl ester analog in the selective phosphorylation of the 3-OH position of a protected myo-inositol derivative. researchgate.net This suggests that the acyclic nature of dibenzyl phosphoramidites may offer different selectivity profiles. The phosphoramidite method, in general, can be used to selectively introduce a phosphorus group at the primary hydroxyl group of unprotected carbohydrates and nucleosides. researchgate.net

Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. The phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.

While the core of oligonucleotide synthesis involves the sequential addition of nucleoside phosphoramidites to a growing chain on a solid support, reagents like this compound play a crucial role in specific modifications, most notably the introduction of a 5'-phosphate group. sigmaaldrich.comatdbio.com A 5'-phosphate is essential for many biological applications, including enzymatic ligation by DNA ligase. idtdna.com

Chemical phosphorylation reagents based on phosphoramidite chemistry offer a convenient and high-yielding alternative to enzymatic phosphorylation with T4 polynucleotide kinase. glenresearch.com These reagents are designed to be used directly on an automated DNA synthesizer at the final stage of synthesis. The phosphoramidite is coupled to the 5'-hydroxyl group of the solid-supported oligonucleotide, followed by the standard oxidation step. Subsequent deprotection steps remove the protecting groups from the phosphate and the nucleobases, yielding the 5'-phosphorylated oligonucleotide. nih.gov Although various phosphoramidite-based reagents exist for this purpose, the fundamental chemistry aligns with the reactivity of compounds like this compound.

Role in Phosphodiester and Phosphorothioate Backbone Synthesis

This compound serves as a key reagent in the phosphite triester approach to creating phosphodiester and phosphorothioate linkages, which are the backbones of natural and modified nucleic acids, respectively. The general methodology involves a two-step process: phosphitylation followed by oxidation or sulfurization.

In the synthesis of a phosphodiester bond, the phosphoramidite reacts with a free hydroxyl group of a nucleoside or another alcohol in the presence of a weak acid activator, such as 1H-tetrazole. This reaction displaces the dimethylamino group to form a phosphite triester intermediate. Subsequent oxidation, typically with an oxidizing agent like iodine in the presence of water or a peroxide, converts the P(III) center to a pentavalent P(V) phosphate triester. The benzyl protecting groups can then be removed, commonly via hydrogenolysis, to yield the desired phosphodiester linkage.

For the creation of a phosphorothioate backbone, a similar phosphitylation step is performed. However, the subsequent step involves sulfurization instead of oxidation. calstate.edu Elemental sulfur or other sulfur-transfer reagents are used to convert the phosphite triester intermediate into a phosphorothioate triester. glenresearch.com This modification, replacing a non-bridging oxygen atom with sulfur, is crucial in therapeutic oligonucleotides as it confers enhanced resistance to nuclease degradation. nih.gov The synthesis of O-phosphorothioylserine- and -threonine-containing peptides has been demonstrated using related N,N-diisopropyl phosphoramidites, highlighting the applicability of this chemistry to peptide modification. researchgate.net

Solid-Phase Synthesis Applications

The principles of phosphodiester and phosphorothioate synthesis are widely applied in solid-phase synthesis, a cornerstone technique for the automated production of oligonucleotides and peptides. peptide.comlsu.edu In this method, the growing polymer chain is covalently attached to an insoluble resin support. lsu.edu this compound is used as a phosphitylating agent in the solution phase.

The process involves anchoring the first monomer (e.g., a nucleoside or amino acid) to the solid support. peptide.com In each cycle of chain extension, the phosphoramidite reagent is activated and reacts with a free hydroxyl (for oligonucleotides) or amino group (for N-phosphorylation of amino acids) on the resin-bound chain. Because the growing oligomer is immobilized, excess reagents and byproducts can be easily removed by simple filtration and washing, which drives the reaction to completion. lsu.edu This efficient, iterative process is essential for building long-chain biopolymers. A general chemical phosphorylation method based on P(III) chemistry has been developed for the phosphorylation of oligonucleotides directly after their synthesis on a solid support. researchgate.net

Asymmetric Catalysis and Ligand Design

Beyond biopolymer synthesis, phosphoramidites are a privileged class of ligands in transition-metal-catalyzed asymmetric reactions. nih.gov Their modularity allows for systematic tuning of steric and electronic properties to achieve high levels of stereocontrol.

Preparation of Chiral Phosphoramidite Ligands for Transition Metal Catalysis

This compound is a valuable precursor for creating specific types of chiral phosphoramidite ligands. One effective strategy involves an amine-exchange reaction where the dimethylamino group is displaced by a chiral amine, such as a protected amino acid. In the presence of an activator like 1H-tetrazole, the phosphoramidite reacts with the amino group of a C-terminal protected amino acid (e.g., leucine, phenylalanine, glutamic acid) to form a chiral dibenzyl phosphoramidate. researchgate.net Research has shown that the N,N-dimethylphosphoramidite is particularly successful for this transformation, providing high yields compared to its N,N-diethyl and N,N-diisopropyl analogs. researchgate.net The resulting molecule incorporates the chirality of the amino acid, creating a P-chiral center that can coordinate to a metal and influence the stereochemical outcome of a catalytic reaction.

ReagentAmino AcidResultReference
This compoundLeucineHigh yield of dibenzyl phosphoramidate researchgate.net
This compoundPhenylalanineHigh yield of dibenzyl phosphoramidate researchgate.net
This compoundGlutamic AcidHigh yield of dibenzyl phosphoramidate researchgate.net
This compoundProlineHigh yield of dibenzyl phosphoramidate researchgate.net

Application in Enantioselective Conjugate Additions

Chiral phosphoramidite ligands are highly effective in copper-catalyzed enantioselective conjugate additions, a powerful method for forming carbon-carbon bonds. rug.nlbeilstein-journals.orgamanote.com In these reactions, a copper salt is combined with a chiral phosphoramidite ligand to form a catalytically active complex. This complex then mediates the 1,4-addition of an organometallic reagent (commonly an organozinc reagent) to an α,β-unsaturated substrate, such as an enone. rug.nlcore.ac.uk The chiral environment created by the ligand around the copper center directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer of the product. While many successful phosphoramidite ligands are based on BINOL scaffolds, the principle of using a chiral phosphorus ligand to control stereochemistry is broadly applicable. rug.nl The modular nature of ligands prepared from this compound and chiral amino acids allows for the potential to tune the ligand structure for optimal enantioselectivity in these transformations.

Coordination Chemistry with Metal Centers (e.g., Rh, Ir, Ru, Cu)

The phosphorus atom in phosphoramidite ligands readily coordinates to various late transition metals, including rhodium (Rh), iridium (Ir), ruthenium (Ru), and copper (Cu), which are widely used in catalysis. dicp.ac.cnuu.nl The lone pair of electrons on the P(III) center forms a coordinate bond with the metal, influencing its electronic properties and catalytic behavior. In the context of catalysis, one or two phosphoramidite ligands typically bind to the metal center. researchgate.net For example, in rhodium-catalyzed hydrogenation, a common catalytic species involves a rhodium center coordinated to two phosphoramidite ligands in a cis-configuration. This coordination creates a specific chiral pocket around the active site, which is essential for achieving high enantioselectivity. dicp.ac.cn Similarly, copper-phosphoramidite complexes are the active catalysts in conjugate addition reactions. rug.nl

Influence of Ligand Structure on Stereocontrol and Catalytic Activity

Steric Effects : The size of the substituents on the ligand dictates the geometry of the metal complex and the shape of the chiral pocket. Studies on various phosphoramidite ligands in conjugate additions have shown that a sterically demanding amine moiety is often crucial for achieving high enantioselectivity. core.ac.uk Conversely, for the preparation of N-phosphoryl amino acids, the less bulky this compound proved more successful than its larger diethyl and diisopropyl counterparts, indicating that the optimal steric profile is highly reaction-dependent. researchgate.net

Electronic Effects : The electron-donating or withdrawing nature of the ligand's substituents modifies the electron density at the metal center. This, in turn, influences the metal's reactivity, substrate binding, and the rates of key catalytic steps like oxidative addition and reductive elimination. tcichemicals.com

Chiral Backbone : The source of chirality in the ligand (e.g., the specific amino acid used in its synthesis) is the primary determinant of the product's absolute stereochemistry. A well-matched chiral element is essential for effective enantiodiscrimination. acs.org

By systematically modifying these features, ligands can be fine-tuned to optimize performance for a specific catalytic transformation. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Characterizing Reaction Intermediates and Products

Spectroscopy is an indispensable tool for monitoring reactions involving phosphoramidites and for confirming the identity and structure of the resulting phosphorus-containing compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 (³¹P) NMR, is a primary and highly effective technique for the characterization of compounds like Dibenzyl N,N-dimethylphosphoramidite. oxinst.com Due to the 100% natural abundance and a nuclear spin of ½, the ³¹P nucleus is one of the easier nuclei to study by NMR. oxinst.com The resulting spectra are often simple and provide direct information about the phosphorus environment. oxinst.com

For phosphoramidites, the ³¹P NMR resonance signal typically appears in a characteristic downfield region. For example, the closely related analogue, Dibenzyl N,N-diisopropylphosphoramidite, shows a chemical shift (δP) at +148.2 ppm in CDCl₃. researchgate.net Benchtop NMR spectrometers can readily identify the target phosphoramidite (B1245037) product, which generally exhibits a chemical shift of approximately δP 150 ppm. oxinst.com This distinct chemical shift allows for straightforward monitoring of reactions, such as phosphorylation, and for assessing the purity of the reagent and its products. The chemical shift is sensitive to the substituents on the phosphorus atom, with factors like the p-donation ability of nitrogen substituents influencing its precise location. windows.net

Table 1: Representative ³¹P NMR Chemical Shifts for Dibenzyl Phosphoramidite and Related Species This table contains interactive elements. Click on the headers to sort the data.

Compound Functional Group Typical ³¹P Chemical Shift (δ, ppm)
Dibenzyl N,N-dialkylphosphoramidite Phosphoramidite (P-III) +148 to +150
Dibenzyl Phosphate (B84403) Phosphate (P-V) ~ -1

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of reaction products derived from this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing the reactants and products of phosphorylation reactions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a synthesized molecule with a high degree of confidence. nih.gov For this compound (C₁₆H₂₀NO₂P), the expected monoisotopic mass is 289.1232 g/mol . sigmaaldrich.com In a typical analysis of a product derived from this reagent, the observed mass in the mass spectrum would be compared to the calculated theoretical mass to verify the structure. mdpi.com

Table 2: Mass Spectrometry Data for this compound This table contains interactive elements. Click on the headers to sort the data.

Parameter Value Reference
Molecular Formula C₁₆H₂₀NO₂P sigmaaldrich.com
Molecular Weight 289.31 g/mol sigmaaldrich.com
Calculated Monoisotopic Mass 289.1232 u sigmaaldrich.com

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org It has emerged as a reliable and versatile method for the unambiguous assignment of the absolute configuration of chiral molecules in solution. rsc.orgresearchgate.net

While this compound itself is not chiral, it is frequently used in the synthesis of complex molecules, such as modified oligonucleotides or phospholipids, which possess stereogenic centers. nih.govnih.gov For these chiral derivatives, VCD provides crucial information about their three-dimensional structure. The technique is particularly sensitive to the conformation of the molecule's backbone, including the phosphorus-containing moieties. nih.gov By comparing the experimental VCD spectrum with spectra calculated using quantum chemical methods for a specific enantiomer, the absolute stereochemistry can be definitively assigned. researchgate.net This is especially valuable in natural product synthesis and pharmaceutical development where stereochemistry dictates biological activity. rsc.org

Computational Modeling for Understanding Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and providing insights that are difficult to obtain through experimentation alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential enzyme inhibitors. nih.gov Derivatives synthesized using this compound can be evaluated as potential inhibitors of specific enzyme targets.

In a typical study, a library of compounds is docked into the active site of a target protein. The simulation calculates a binding affinity or docking score (usually in kcal/mol), which estimates the strength of the interaction. mdpi.com Lower binding energies indicate a more stable protein-ligand complex. mdpi.com The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov This information is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Hypothetical Inhibitor This table is for illustrative purposes to demonstrate typical data generated from molecular docking studies.

Parameter Value Significance
Binding Energy -7.97 kcal/mol Predicts strong binding affinity to the target. mdpi.com
Inhibition Constant (Ki) 1.43 µM Indicates high inhibitory potential. mdpi.com
Hydrogen Bonds 4 Shows specific, strong interactions with active site residues. mdpi.com

Computational enzyme design is an emerging field that aims to create new enzymatic catalysts or functional molecules from scratch or by modifying existing protein scaffolds. nih.gov These approaches can be applied to design novel molecules, such as reactivators, using a phosphoramidite scaffold as a starting point.

The process often begins with a quantum chemical description of an ideal active site or a desired chemical functionality. biorxiv.org Generative AI methods and active site-matching algorithms can then be used to design a molecule or protein scaffold that can support this functionality. nih.govbiorxiv.org For instance, the this compound structure could be computationally modified to enhance its reactivity or to introduce specific binding features. By predicting how structural changes will affect properties like binding affinity or catalytic efficiency, these computational tools can significantly accelerate the discovery and optimization of new functional molecules, reducing the time and materials required in experimental workflows. nih.gov

Challenges and Future Research Directions

Improving Scalability and Cost-Effectiveness of Synthesis

The industrial-scale production of phosphoramidites, including Dibenzyl N,N-dimethylphosphoramidite, is fraught with challenges that impact its economic viability. The synthesis pathways are often complex, requiring precise control over multiple steps to avoid side reactions and ensure reproducibility, a task that becomes significantly more difficult at a larger scale huarenscience.com.

A major hurdle is the high cost of raw materials and specialized equipment needed for production huarenscience.com. Furthermore, the synthesis often suffers from poor atom economy. For instance, in the broader context of phosphoramidite (B1245037) chemistry for oligonucleotide synthesis, a significant portion of the mass of the starting materials comes from protecting groups that are ultimately discarded as waste nih.gov. This not only increases costs but also generates substantial waste. Future research is focused on advanced reaction engineering and developing more cost-effective synthetic strategies to make large-scale production more economically feasible and sustainable huarenscience.com.

Addressing Purity Issues in Commercial Production

Ensuring high purity in the commercial production of phosphoramidites is a critical challenge. As synthesis is scaled up, the probability of side reactions and the formation of undesired by-products increases, complicating the purification process huarenscience.com. The presence of reactive impurities is a significant concern for end-users, as they can negatively impact subsequent applications thermofisher.com.

Development of Novel this compound Analogs with Enhanced Reactivity or Selectivity

A significant and highly successful area of research involves creating novel analogs of phosphoramidites to serve as ligands in asymmetric catalysis. The modular structure of these compounds makes them exceptionally well-suited for modification and fine-tuning nih.govnih.gov. By systematically altering the components of the phosphoramidite molecule, chemists can develop ligands with enhanced reactivity, regioselectivity, or enantioselectivity for specific chemical transformations.

This has led to the development of extensive libraries of chiral phosphoramidite ligands. These ligands have proven to be highly versatile and effective in a wide array of transition-metal-catalyzed reactions nih.gov. The ability to easily modify their structure allows for the optimization of a ligand for a particular catalytic reaction, challenging the long-held belief that high structural flexibility is detrimental to achieving high stereocontrol wikipedia.org.

Ligand BackboneKey FeaturesTargeted Improvements
BINOL (1,1'-Bi-2-naphthol) Axially chiral C₂-symmetric scaffold. Widely used and highly tunable.High enantioselectivity in various reactions, including hydrogenations and 1,4-additions nih.govwikipedia.orgnih.gov.
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol) C₂-symmetric diol backbone, readily synthesized.Serves as a privileged scaffold for creating modular ligands for transition-metal catalysis nih.gov.
Biphenol Derivatives Axially chiral, flexible for modifications.Fine-tuning capability plays a crucial role in achieving high enantioselectivity in reactions like hydroformylation and conjugate additions pnas.org.
Acyclic Diols Readily available and structurally diverse.Proven to be excellent backbones for ligands in asymmetric gold catalysis for various transformations sci-hub.red.

Exploration of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of phosphoramidites to reduce environmental impact. Key goals include minimizing waste, using less hazardous solvents, and improving energy efficiency huarenscience.comresearchgate.net. The high process mass intensity (PMI) of traditional phosphoramidite-based synthesis, where thousands of liters of organic solvents can be used to produce one kilogram of product, highlights the urgent need for greener alternatives nih.govyoutube.com.

One of the most promising green technologies is microwave-assisted synthesis. Studies have shown that microwave-assisted phosphitylation can dramatically reduce reaction times (from hours to minutes) and improve yields, even for sterically hindered substrates that react poorly under standard conditions rsc.orgh1.conih.govnih.gov. This method demonstrates that phosphoramidites can be stable at elevated temperatures, contrary to conventional belief, opening up more flexible and efficient process parameters rsc.org.

Green Chemistry ApproachDescriptionPotential Benefits
Microwave-Assisted Synthesis Using microwave irradiation to accelerate chemical reactions.Shorter reaction times (15-20 min), improved yields, effective for sterically hindered molecules rsc.orgnih.gov.
Safer Solvents Replacing hazardous solvents (e.g., dichloromethane) with more environmentally benign alternatives.Reduced toxicity, carcinogenicity, and environmental pollution huarenscience.comresearchgate.net.
Renewable Feedstocks Using bio-based starting materials instead of petroleum-derived ones.Reduced dependency on finite resources, improved sustainability nih.govhuarenscience.com.
Waste Minimization Improving atom economy and implementing recycling of materials like protecting groups.Reduced waste generation and lower production costs huarenscience.comresearchgate.net.

Further Mechanistic Insights through Advanced Analytical Tools

A deeper understanding of the reaction mechanisms involved in the synthesis and application of phosphoramidites is crucial for process optimization and the rational design of new reagents. Advanced analytical tools are indispensable for these investigations. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying phosphorus-containing compounds, allowing for real-time monitoring of reaction progress and the identification of intermediates youtube.comrsc.org.

Combined with other methods such as ¹H NMR, in-line infrared spectroscopy, and mass spectrometry, researchers can elucidate complex reaction pathways rsc.orgacs.org. For example, detailed mechanistic studies have clarified the role of activators like 1H-tetrazole, providing evidence that it functions as a nucleophilic catalyst in the coupling reaction, in addition to being an acid catalyst oup.comnih.gov. Furthermore, computational studies using Density Functional Theory (DFT) and structural analysis via X-ray crystallography provide invaluable insights into the structure of transient catalytic intermediates, helping to explain the origins of selectivity in asymmetric catalysis acs.org.

Expansion of Applications in Total Synthesis and Materials Science

While this compound and its analogs are well-established as ligands in catalysis and as building blocks for oligonucleotide synthesis, their application in other areas of chemical science represents a significant opportunity for future research nih.govfrontiersin.org.

The precise reactivity of phosphoramidites could be harnessed for the total synthesis of complex natural products beyond nucleic acids. Their ability to form phosphorus-based linkages offers a unique tool for constructing novel molecular architectures. In the field of materials science, phosphoramidites could serve as monomers for the creation of new phosphorus-containing polymers. Such materials could possess unique properties, including flame retardancy, and find applications in advanced coatings, electronics, or biomedical devices. The exploration of these avenues would significantly broaden the utility of this class of compounds.

Rational Design of Phosphoramidite-Based Ligands for Novel Catalytic Transformations

The rational design of ligands is at the heart of modern asymmetric catalysis pnas.org. Phosphoramidites are an ideal platform for this approach due to their modularity, which allows for the systematic and independent tuning of their steric and electronic properties nih.govpnas.org. By carefully selecting the diol backbone and the amine substituent, chemists can create a finely-tuned chiral environment around a metal center, thereby directing the outcome of a catalytic reaction with high precision nih.gov.

This design strategy has been successfully employed to develop highly effective ligands for a multitude of reactions. For instance, modifying the electronic properties of substituents on a BINOL-derived phosphoramidite ligand allowed for the optimization of a palladium-catalyzed reaction, leading to excellent enantioselectivity nih.gov. The goal is to create a well-defined chiral pocket that stabilizes the desired transition state, a principle that has been applied to develop catalysts for gold-catalyzed cycloadditions and other transformations scispace.comnih.gov. This tailored approach continues to be a powerful strategy for discovering new and highly selective catalytic systems.

Design PrincipleMethod of ModificationDesired OutcomeExample Application
Steric Tuning Introduction of bulky groups at specific positions on the ligand backbone (e.g., 3,3'-positions of BINOL).Control access of the substrate to the catalytic center, influencing regioselectivity and enantioselectivity.Asymmetric hydroformylation, conjugate additions pnas.orgpnas.org.
Electronic Tuning Introduction of electron-donating or electron-withdrawing groups on the ligand scaffold (e.g., 6,6'-positions of BINOL).Modify the electronic properties of the metal center, influencing its reactivity and selectivity.Pd-catalyzed asymmetric amination nih.gov.
Backbone Modification Changing the core diol structure (e.g., from BINOL to TADDOL or acyclic diols).Alter the overall shape and rigidity of the chiral pocket around the metal.Gold-catalyzed enantioselective transformations sci-hub.rednih.gov.

Q & A

Q. What are the primary synthetic applications of dibenzyl N,N-dimethylphosphoramidite in organic chemistry?

this compound is widely used as a phosphitylating reagent to introduce phosphate groups into hydroxyl-containing substrates, such as sugars, nucleosides, and alcohols. Its benzyl-protecting groups enable mild deprotection via hydrogenolysis. For example, in glycosylation reactions, it facilitates stereoselective synthesis of glycosyl phosphates, which are precursors to nucleotides and glycoconjugates . Methodologically, the compound reacts with hydroxyl groups under activation by tetrazole, forming a phosphite intermediate, which is subsequently oxidized to a phosphate ester using H₂O₂ .

Q. What reaction conditions are optimal for phosphorylation using this compound?

Q. How does this compound compare to other phosphoramidites in stability and reactivity?

The dimethylamino group enhances nucleophilicity, enabling faster reaction kinetics compared to diethyl or diisopropyl analogs. However, its moisture sensitivity necessitates strict anhydrous conditions. The benzyl groups offer superior stability during oxidation and compatibility with acid-labile protecting groups (e.g., PMB), making it preferable for multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized in stereoselective phosphorylation of chiral alcohols?

  • Stoichiometry : Use 1.2–1.5 equiv of phosphoramidite to ensure complete conversion of hydroxyl groups .
  • Temperature : Low temperatures (0–5°C) minimize racemization in chiral substrates .
  • Catalyst : Tetrazole or 1H-imidazole enhances activation efficiency, reducing side reactions . For example, in the synthesis of CF₃-analogs of cromakalim, enantioselectivity >95% was achieved using (S,S)-Jacobsen’s catalyst and controlled stoichiometry .

Q. What strategies mitigate challenges in handling moisture-sensitive intermediates during phosphorylation?

  • Purification : Use anhydrous silica gel and inert gas (N₂/Ar) during column chromatography .
  • Storage : Store phosphoramidite under argon at –20°C to prevent hydrolysis .
  • In-line monitoring : ³¹P NMR tracks phosphite-to-phosphate conversion to confirm reaction completion .

Q. How does this compound facilitate the synthesis of phosphate prodrugs?

The benzyl-protected phosphate intermediates are stable under physiological conditions but undergo enzymatic or catalytic deprotection (e.g., Pd/C hydrogenolysis) in vivo. For instance, in prodrug design for ocular hypotensives, dibenzyl phosphates were deprotected post-synthesis to release active metabolites .

Q. What analytical techniques validate the structural integrity of phosphoramidite-derived intermediates?

  • NMR : ¹H, ¹³C, and ³¹P NMR confirm regiochemistry and purity. For example, ³¹P NMR shifts at δ 140–145 ppm indicate phosphite intermediates .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) for phosphate esters .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as demonstrated for N,N′-dimethylphosphoric triamide derivatives .

Q. What are the limitations of this compound in sterically hindered systems?

Bulky substrates (e.g., pentakis(o-xylylene phosphate)) may require alternative phosphoramidites with smaller protecting groups (e.g., o-xylylene) to avoid steric congestion. The benzyl group’s size can slow reaction kinetics or reduce yields in highly substituted systems .

Data Contradictions and Resolution

  • Contradiction : Some studies report incomplete deprotection with TMSBr, leading to residual benzyl groups.
    Resolution : Extended reaction times (12–24 hours) or sequential treatment with TMSBr and Na⁺-Dowex resin ensure complete deprotection .
  • Contradiction : Varied oxidation efficiencies with H₂O₂ in THF.
    Resolution : Pre-drying THF over molecular sieves and maintaining strict 0°C conditions improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.